molecular formula C15H17F3N2O B6970253 1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one

1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B6970253
M. Wt: 298.30 g/mol
InChI Key: AKRLSCNYFRIAEJ-UHFFFAOYSA-N
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Description

1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety and a prop-2-en-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release . The trifluoromethyl group enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one is unique due to its combination of a trifluoromethyl group, piperazine moiety, and prop-2-en-1-one group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c1-2-14(21)20-8-6-19(7-9-20)11-12-4-3-5-13(10-12)15(16,17)18/h2-5,10H,1,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRLSCNYFRIAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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